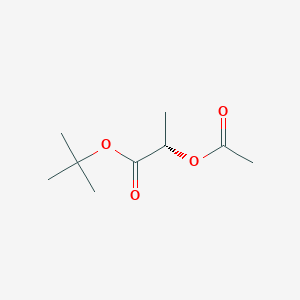

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is an organic compound with the molecular formula C9H16O4 It is a derivative of propanoic acid and is characterized by the presence of an acetyloxy group and a 1,1-dimethylethyl ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- typically involves the esterification of 2-(acetyloxy)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production. The product is typically purified by distillation or recrystallization to achieve the desired purity.

化学反应分析

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(acetyloxy)propanoic acid and tert-butyl alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2-(acetyloxy)propanoic acid and tert-butyl alcohol.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Overview

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- (CAS No. 120444-05-5), is a chemical compound with the molecular formula C9H16O4 and a molecular weight of approximately 188.22 g/mol. This compound has garnered attention in various scientific fields due to its unique properties and potential applications.

Pharmaceutical Development

Propanoic acid derivatives have been explored for their potential as pharmaceutical intermediates. The esterification of propanoic acid can enhance the bioavailability of active pharmaceutical ingredients (APIs). For example, compounds similar to propanoic acid esters have been studied for their roles in drug formulation and delivery systems.

Agrochemical Formulations

This compound may serve as a building block in the synthesis of agrochemicals, including herbicides and insecticides. Its ester functionality allows for modifications that can improve the efficacy and environmental compatibility of agricultural products.

Food Industry

The compound can be utilized in food chemistry as a flavoring agent or preservative due to its propanoate moiety. Its safety profile and regulatory status make it a candidate for use in food formulations.

Biochemical Research

In biochemical studies, propanoic acid derivatives are investigated for their role in metabolic pathways and their potential effects on cellular processes. Research indicates that propanoic acid can influence gut microbiota composition and metabolic health.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Ester Derivatives | Pharmaceutical Applications | Demonstrated improved solubility and bioavailability of drugs when using propanoic acid esters as intermediates. |

| Agrochemical Efficacy | Agricultural Chemistry | Evaluated the performance of propanoate-based herbicides showing increased effectiveness compared to traditional formulations. |

| Food Safety Assessment | Food Chemistry | Confirmed the safety of propanoic acid derivatives as food additives under specific concentrations, supporting their use in food products. |

作用机制

The mechanism of action of Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The acetyloxy group may participate in acetylation reactions, influencing various biochemical processes.

相似化合物的比较

Similar Compounds

- Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, ®-

- 2-(Acetyloxy)propanoic acid

- tert-Butyl 2-(acetyloxy)propanoate

Uniqueness

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. The (2S)-configuration may result in different biological activities compared to its ®-enantiomer or other similar compounds.

生物活性

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is a chemical compound with significant biological activity that has garnered attention in various fields of research. This article delves into its biological properties, mechanisms of action, and potential applications based on current scientific literature.

- Molecular Formula : C9H16O4

- Molecular Weight : 188.23 g/mol

- CAS Number : 6284-75-9

- Density : 1.083 g/cm³

- Boiling Point : 172.4°C at 760 mmHg

- Flash Point : 77.2°C

Biological Activity Overview

The biological activity of propanoic acid derivatives is often linked to their roles in metabolic pathways and their interactions with biological macromolecules. The ester form of propanoic acid can influence various physiological processes, including inflammation, metabolism, and cell signaling.

- Anti-inflammatory Effects : Research indicates that propanoic acid derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Metabolic Regulation : Compounds like propanoic acid can influence metabolic pathways by acting as substrates or inhibitors in enzymatic reactions. They may play a role in fat metabolism and glucose homeostasis.

- Antimicrobial Properties : Some studies suggest that propanoic acid derivatives exhibit antimicrobial activity against certain bacteria and fungi, potentially making them useful in treating infections or as preservatives in food products.

Study 1: Anti-inflammatory Effects

In a controlled experiment involving animal models of inflammation, propanoic acid derivatives were administered to assess their impact on inflammatory markers. Results showed a significant reduction in cytokine levels (e.g., IL-6 and TNF-alpha), indicating a potential therapeutic effect for inflammatory diseases .

Study 2: Metabolic Impact

A study focused on the effects of propanoic acid on insulin sensitivity demonstrated that administration improved glucose tolerance and insulin sensitivity in diabetic mouse models. The mechanism was linked to enhanced fatty acid oxidation and reduced lipogenesis .

Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of propanoic acid derivatives revealed their effectiveness against drug-resistant bacterial strains. The study highlighted the potential for these compounds to be developed into novel antimicrobial agents .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

tert-butyl (2S)-2-acetyloxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNMHWJIWPTKNO-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。